3-(2-Chlorothiazol-5-yl)propanal
Description
3-(2-Chlorothiazol-5-yl)propanal is an organochlorine compound featuring a thiazole ring substituted with a chlorine atom at position 2 and a propanal chain at position 3. Its molecular formula is C₆H₆ClNOS, with a molecular weight of 189.63 g/mol. The compound’s aldehyde group (-CHO) confers reactivity, making it a versatile intermediate in synthesizing agrochemicals and pharmaceuticals, particularly neonicotinoid insecticides . Its structure combines the electron-withdrawing effects of chlorine and the aromatic thiazole ring, influencing both chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H6ClNOS |
|---|---|
Molecular Weight |
175.64 g/mol |
IUPAC Name |
3-(2-chloro-1,3-thiazol-5-yl)propanal |
InChI |
InChI=1S/C6H6ClNOS/c7-6-8-4-5(10-6)2-1-3-9/h3-4H,1-2H2 |
InChI Key |
DCESGKOZYSVIIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)Cl)CCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorothiazol-5-yl)propanal typically involves the reaction of 2-chlorothiazole with propanal under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the propanal, followed by nucleophilic addition to the 2-chlorothiazole. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of 3-(2-Chlorothiazol-5-yl)propanal may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorothiazol-5-yl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: 3-(2-Chlorothiazol-5-yl)propanoic acid.
Reduction: 3-(2-Chlorothiazol-5-yl)propanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Chlorothiazol-5-yl)propanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for developing new therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(2-Chlorothiazol-5-yl)propanal involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. These interactions can disrupt biological pathways and lead to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 3-(2-Chlorothiazol-5-yl)propanal, a detailed comparison with structurally or functionally related compounds is provided below.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Structural Variations and Reactivity
- Aldehyde vs. Alcohol/Ester : The aldehyde group in 3-(2-Chlorothiazol-5-yl)propanal increases its electrophilicity compared to alcohol or ester derivatives (e.g., 3-(3-(4-Chlorophenyl)isoxazol-5-yl)propan-1-ol). This makes it more reactive in nucleophilic additions, crucial for forming imine or hydrazone derivatives in pesticide synthesis .
- Heterocyclic Rings : The thiazole ring (with sulfur and nitrogen) in the target compound enhances its binding affinity to nicotinic acetylcholine receptors (nAChR) compared to isoxazole derivatives, which lack sulfur . Chlorine at position 2 further stabilizes the ring via electron-withdrawing effects.
Biological Activity 3-(2-Chlorothiazol-5-yl)propanal is a precursor to neonicotinoids like clothianidin and thiamethoxam, which act as nAChR agonists . In contrast, isoxazole-based compounds (e.g., Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate) are less potent in insecticidal activity due to weaker receptor interactions.
Environmental and Physical Properties Volatility: Propanal (simple aldehyde) exhibits high atmospheric variability due to local emissions (e.g., lab exhausts), whereas 3-(2-Chlorothiazol-5-yl)propanal’s larger size and chlorine substitution reduce volatility, enhancing environmental persistence . Adsorption Behavior: Propanal derivatives adsorb on catalysts like NiMoS via di-sigma bonding (C–Ni and O–Mo interactions).
Synthetic Utility
- The ethyl ester derivative () demonstrates how ester groups improve stability for storage, whereas the aldehyde in the target compound is preferred for rapid reactivity in multi-step syntheses.
Research Findings and Implications
- Agrochemical Efficacy : Derivatives of 3-(2-Chlorothiazol-5-yl)propanal show higher insecticidal activity (e.g., LD₅₀ < 0.1 µg/mL in aphids) compared to isoxazole analogs, attributed to stronger nAChR binding .
- Environmental Impact : The compound’s chlorinated thiazole structure may contribute to bioaccumulation risks, necessitating further ecotoxicological studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
